Kpyil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

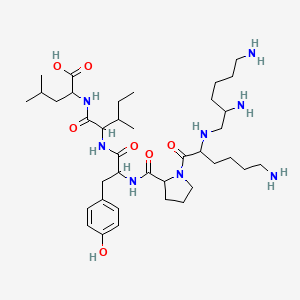

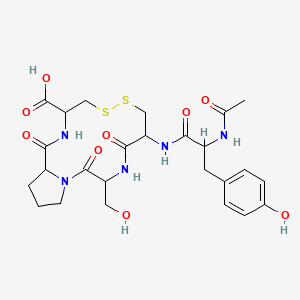

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13): ist ein synthetisches Peptid, das von der Neurotensin-Peptidsequenz abgeleitet ist. Neurotensin ist ein 13-Aminosäure-Peptid, das als Neurotransmitter und Neuromodulator im zentralen Nervensystem fungiert. Das Fragment (8-13) repräsentiert den aktiven Teil des Neurotensin-Peptids, der die Aminosäuren von Position 8 bis 13 umfasst. Diese Verbindung wurde auf ihre potenziellen biologischen Aktivitäten und therapeutischen Anwendungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure mit ihrer Schutzgruppe wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungstechniken, wie z. B. Hochleistungsflüssigchromatographie (HPLC), werden eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, falls vorhanden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate mit geeigneten Schutzgruppen und Kupplungsreagenzien wie HBTU oder HATU.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die an der Peptidsequenz vorgenommen werden. Beispielsweise kann Oxidation zur Bildung von cyclischen Peptiden mit Disulfidbrücken führen, während Substitution zu Analoga mit veränderter biologischer Aktivität führen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) wird als Modellpeptid in Studien zur Peptidsynthese, Struktur-Wirkungs-Beziehungen und Peptid-Rezeptor-Interaktionen verwendet .

Biologie: In der biologischen Forschung wird dieses Peptid verwendet, um die Rolle von Neurotensin bei der zellulären Signalgebung, Rezeptorbindung und Internalisierung zu untersuchen. Es hilft beim Verständnis der Mechanismen der Neurotensin-Rezeptor-Regulation (NTR1) und Funktion .

Medizin: Das Peptid hat potenzielle therapeutische Anwendungen bei der Behandlung von neurologischen Erkrankungen, Schmerzbehandlung und Krebs. Es wird auf seine Fähigkeit untersucht, die Neurotransmitterfreisetzung zu modulieren und antiproliferative Wirkungen auf Krebszellen auszuüben .

Industrie: In der pharmazeutischen Industrie wird (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) in der Medikamentenentwicklung und Screening-Assays verwendet, um neue therapeutische Wirkstoffe zu identifizieren, die auf Neurotensin-Rezeptoren abzielen .

Wirkmechanismus

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) übt seine Wirkungen aus, indem es an Neurotensin-Rezeptoren (NTR1) auf der Zelloberfläche bindet. Diese Bindung induziert die Rezeptorinternalisierung und -regulierung, was zu einer Abnahme der Rezeptordichte auf der Zelloberfläche führt. Die Interaktion des Peptids mit NTR1 löst intrazelluläre Signalwege aus, die verschiedene physiologische Prozesse modulieren, darunter die Neurotransmitterfreisetzung, Zellproliferation und Schmerzempfindung .

Wirkmechanismus

(LYS8-(®)-LYS9)-NEUROTENSIN (8-13) exerts its effects by binding to neurotensin receptors (NTR1) on the cell surface. This binding induces receptor internalization and downregulation, leading to a decrease in cell-surface receptor density. The peptide’s interaction with NTR1 triggers intracellular signaling pathways that modulate various physiological processes, including neurotransmitter release, cell proliferation, and pain perception .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

NEUROTENSIN (1-6): Ein kürzeres Fragment von Neurotensin mit unterschiedlichen biologischen Aktivitäten.

NEUROTENSIN (1-8): Ein weiteres Fragment mit unterschiedlichen Rezeptorbindungseigenschaften.

NEUROTENSIN (1-11): Ein längeres Fragment, das zusätzliche Aminosäuren enthält.

N-ACETYL-NEUROTENSIN (8-13): Eine acetylierte Version des Peptids mit modifizierter Stabilität und Aktivität.

Einzigartigkeit: (LYS8-(®)-LYS9)-NEUROTENSIN (8-13) ist aufgrund des Vorhandenseins von Lysinresten an Position 8 und 9 einzigartig, die seine Bindungsaffinität und Spezifität für Neurotensin-Rezeptoren beeinflussen können. Diese Modifikation kann die Stabilität und Bioaktivität des Peptids im Vergleich zu anderen Neurotensin-Fragmenten erhöhen .

Eigenschaften

IUPAC Name |

2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYVPLNMOJUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,8-trien-7-one](/img/structure/B10785330.png)

![3-{3-[(5-Carbamimidoyl-benzofuran-2-carbonyl)-methyl-amino]-propionylamino}-3-phenyl-propionic acid](/img/structure/B10785342.png)

![(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B10785353.png)

![10-(Cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B10785358.png)

![4-[3-(4-Acetylpiperazin-1-yl)-2-(naphthalen-2-ylsulfonylamino)-3-oxopropyl]benzenecarboximidamide](/img/structure/B10785361.png)

![(1R,13R,14S,15R,16R,17S,28S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B10785364.png)

![7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline](/img/structure/B10785390.png)